![molecular formula C9H13Cl2NO2 B13457240 2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)
2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride is a chemical compound with a molecular formula of C9H13ClNO2·HCl. It is a derivative of phenoxyethanol, featuring an aminomethyl group and a chlorine atom on the phenyl ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzyl alcohol.
Aminomethylation: The hydroxyl group is converted to a phenoxy group by reacting with ethylene oxide in the presence of a base, followed by aminomethylation using formaldehyde and ammonium chloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic reactions safely.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-[2-(Aminomethyl)-5-chlorophenoxy]acetaldehyde.
Reduction: Formation of 2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-amine.
Substitution: Formation of 2-[2-(Aminomethyl)-5-methoxyphenoxy]ethan-1-ol.
Aplicaciones Científicas De Investigación
2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride
- 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride
Uniqueness
2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13Cl2NO2 |
|---|---|
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
2-[2-(aminomethyl)-5-chlorophenoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2.ClH/c10-8-2-1-7(6-11)9(5-8)13-4-3-12;/h1-2,5,12H,3-4,6,11H2;1H |
Clave InChI |
IBPHWGYFEWEKTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)OCCO)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid](/img/structure/B13457157.png)
![3-Oxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B13457158.png)
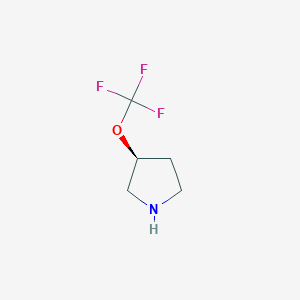
![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)
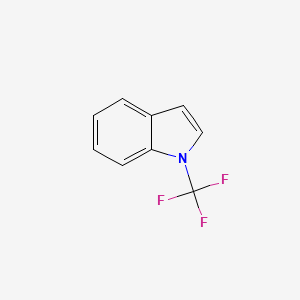
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
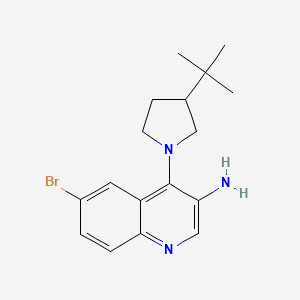
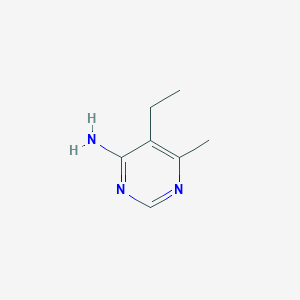
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)
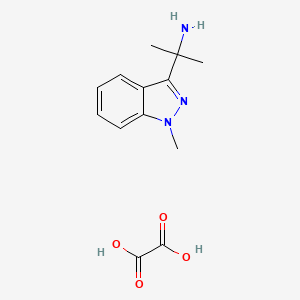

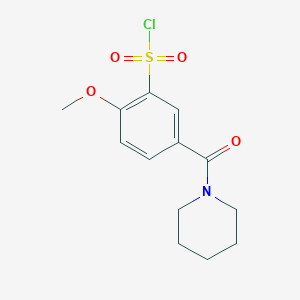
![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)
